Benzidine dihydrochloride

Catalog No.
S573601
CAS No.
531-85-1
M.F
C12H14Cl2N2
M. Wt
257.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzidine dihydrochloride

CAS Number

531-85-1

Product Name

Benzidine dihydrochloride

IUPAC Name

4-(4-aminophenyl)aniline;dihydrochloride

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H

InChI Key

RUAXWVDEYJEWRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl

solubility

1 to 5 mg/mL at 74.3° F (NTP, 1992)

Synonyms

benzidine, benzidine acetate, benzidine dihydrochloride, benzidine hydrochloride, benzidine monosulfate

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl
  • Blood detection: In the past, benzidine dihydrochloride served as a reagent for detecting blood in forensic and clinical settings. However, due to its carcinogenicity, safer alternatives like ortho-tolidine and tetramethylbenzidine have replaced it.

Modern scientific research applications:

Despite being classified as a carcinogen by the International Agency for Research on Cancer (IARC), benzidine dihydrochloride still holds limited value in specific scientific research areas due to its unique properties. These applications are:

  • Immunocytochemistry

    Benzidine dihydrochloride can be used as a chromogen, a substance that produces a colored reaction product, in immunocytochemical studies. It offers advantages like increased sensitivity compared to other chromogens, allowing researchers to use higher fixative concentrations and less detergent. However, its use requires careful handling due to its hazardous nature.

  • Carcinogenicity studies

    While its use is discouraged due to its carcinogenic properties, benzidine dihydrochloride has been used in the past as a positive control in carcinogenicity studies. This involves exposing laboratory animals to a known carcinogen like benzidine dihydrochloride to validate the testing methods used to assess the carcinogenicity of other substances.

Benzidine dihydrochloride (BzdH) is a white crystalline powder, classified as an aromatic amine []. It was once used in the dye industry but is no longer commercially produced due to its carcinogenic properties []. BzdH is still used as a reference material in analytical procedures to detect benzidine contamination [].


Molecular Structure Analysis

BzdH has a biphenyl core structure with two amine groups attached to opposing para positions. The presence of two hydrochloric acid molecules provides the dihydrochloride designation []. This structure allows for hydrogen bonding between neighboring molecules, influencing its physical properties [].


Chemical Reactions Analysis

Due to safety concerns, research on BzdH syntheses is limited. However, some studies describe its detection through diazotization reactions where BzdH is converted into a colored azo dye [].


Physical And Chemical Properties Analysis

  • Melting point: > 300 °C (decomposition) []
  • Solubility: Slightly soluble in water (1-5 mg/mL) []
  • Stability: Decomposes upon heating []

  • Diazotization: The amino groups in benzidine can react with nitrous acid to form a diazonium salt, which is a key step in synthesizing azo dyes. This reaction is crucial for converting benzidine into various dye intermediates .
  • Oxidation: Benzidine dihydrochloride can be oxidized to form colored quinone derivatives, which have applications in dyeing processes .
  • Acid-Base Reactions: As a dihydrochloride salt, it reacts with bases to form neutralization products, releasing heat in the process. This behavior is typical of many organic acids and their salts .

Benzidine and its derivatives are known for their biological activity, particularly their carcinogenic potential. Exposure to benzidine dihydrochloride has been linked to various cancers, including bladder and pancreatic cancer. The compound is rapidly absorbed through the skin and can lead to severe health issues such as liver damage and kidney damage upon exposure . Furthermore, it has been classified as a carcinogen by several health organizations due to its mutagenic effects on DNA.

Benzidine dihydrochloride can be synthesized through the following methods:

  • Reduction of Nitrobenzene: Nitrobenzene is reduced using iron powder to form 1,2-diphenylhydrazine. This intermediate is then treated with mineral acids to rearrange into benzidine.
  • Formation of Dihydrochloride Salt: The resulting benzidine can be converted into its dihydrochloride form by reacting it with hydrochloric acid .

The synthesis process emphasizes the importance of controlling conditions to minimize the formation of toxic byproducts.

Benzidine dihydrochloride has several applications:

  • Dye Production: It serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other materials.
  • Chemical Reagent: It is used for quantitative determination of sulfates and as a reagent for detecting metals .
  • Historical Uses: Previously, it was employed in blood testing due to its ability to produce a distinct blue color upon oxidation .

Studies on benzidine dihydrochloride interactions focus primarily on its reactivity with other chemicals:

  • Reactivity with Nitrous Acid: This interaction leads to the formation of diazonium salts, which are crucial for dye synthesis.
  • Oxidative Stability: Benzidine is susceptible to oxidation by various agents found in environmental settings, affecting its persistence and degradation rates .

Research indicates that while benzidine may degrade under certain conditions (e.g., exposure to light), it remains stable in others, necessitating careful handling and disposal.

Benzidine dihydrochloride shares structural similarities with several other aromatic amines. Here are some comparable compounds:

Compound NameChemical FormulaProperties/Notes
3,3'-DichlorobenzidineC_{12}H_{10}Cl_2N_2Used in dye production; also carcinogenic
4-AminoazobenzeneC_{12}H_{11}N_3Commonly used as a dye; less toxic than benzidine
4,4'-DiaminodiphenylsulfoneC_{12}H_{14}N_2O_2SUsed in polymer chemistry; less hazardous
3,3',4,4'-TetraaminodiphenylC_{12}H_{14}N_4Precursor for polybenzimidazole fibers

Uniqueness of Benzidine Dihydrochloride:
Benzidine dihydrochloride is unique due to its specific structure that allows for effective diazotization reactions leading to azo dye production. Its significant health risks associated with carcinogenicity distinguish it from other less harmful aromatic amines. The historical context of its use in blood testing further highlights its unique role among similar compounds.

Benzidine dihydrochloride is an organic salt with the molecular formula C₁₂H₁₄Cl₂N₂, representing the dihydrochloride salt of benzidine [2] [3]. The compound can also be expressed as C₁₂H₁₂N₂·2HCl to emphasize its nature as a salt formed between benzidine and two molecules of hydrochloric acid [3] [24]. The molecular weight is precisely 257.16 grams per mole [3] [17].

The systematic International Union of Pure and Applied Chemistry name for this compound is [1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2) [2] [24]. Alternative nomenclature includes 4,4'-Diaminobiphenyl dihydrochloride [3] [24] and benzidine dihydrochloride [5] [7]. The Chemical Abstracts Service registry number is 531-85-1 [3] [7] [17].

The structural representation shows two phenyl rings connected by a single carbon-carbon bond, with amino groups positioned para to each other on the terminal rings [2] [4]. In the dihydrochloride form, both amino groups are protonated, creating a dicationic species balanced by two chloride anions [15] [24]. The InChI representation is 1S/C₁₂H₁₂N₂.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H₂;2*1H [24] [26].

PropertyValueReference
Molecular FormulaC₁₂H₁₄Cl₂N₂ [2] [3]
Molecular Weight257.16 g/mol [3] [17]
CAS Number531-85-1 [3] [7]
EINECS Number208-519-6 [3] [17]
InChI KeyRUAXWVDEYJEWRY-UHFFFAOYSA-N [4] [24]

Physical Description and Appearance

Benzidine dihydrochloride appears as a white crystalline powder or leaflets at room temperature [7] [11] [15]. The compound exhibits a characteristic crystalline morphology that distinguishes it from its parent benzidine compound [7] [15]. Multiple sources consistently describe the material as having a white coloration, though it may appear colorless under certain conditions [10] [15].

The physical form is typically described as a powder with crystalline characteristics [7] [10] [11]. The material forms distinct leaflet-like crystal structures when properly crystallized [7] [11]. Safety data sheets indicate that the compound maintains its solid crystalline form under standard storage conditions [10] [14].

The compound demonstrates sensitivity to prolonged exposure to light and air, which may affect its physical appearance over time [15]. Under controlled storage conditions, benzidine dihydrochloride maintains its white crystalline appearance and structural integrity [15] [17].

Thermodynamic Properties

Melting and Decomposition Points

Benzidine dihydrochloride exhibits a melting point greater than or equal to 300 degrees Celsius [7] [10] [11]. This high melting point indicates strong intermolecular forces within the crystalline structure, consistent with the ionic nature of the dihydrochloride salt [10] [17]. Multiple independent sources confirm this melting point range, with some specifying the temperature as exceeding 572 degrees Fahrenheit (equivalent to 300 degrees Celsius) [10].

The compound does not have a clearly defined decomposition temperature reported in the literature [10] [14]. Safety documentation indicates that decomposition temperature data are not available for this specific compound [10] [14]. However, the high melting point suggests thermal stability up to at least 300 degrees Celsius before any significant decomposition occurs [10] [11].

Comparative thermodynamic data for the parent benzidine compound shows fusion enthalpy values of 19.1 kilojoules per mole at 400.2 Kelvin [34] [35]. The dihydrochloride salt would be expected to have different thermodynamic parameters due to its ionic character and different crystal structure [34].

Thermal Stability

Benzidine dihydrochloride demonstrates considerable thermal stability under normal conditions [15] [21]. The compound remains stable at ambient temperatures and shows no signs of thermal decomposition below its melting point [15] [21]. Research indicates that benzidine-based compounds are relatively stable in air and solution at ambient temperatures [21].

The thermal stability is attributed to the strong ionic interactions between the protonated amino groups and chloride anions [15] [17]. These electrostatic forces contribute to the high melting point and overall thermal resistance of the compound [15]. Studies have shown that the compound maintains its integrity during routine handling and storage at room temperature [15] [17].

Degradation may occur at elevated temperatures, particularly in aqueous solution at high temperatures [21]. The presence of metal cations can catalyze oxidative processes that may affect thermal stability [21] [28]. Under controlled conditions and proper storage, benzidine dihydrochloride maintains thermal stability for extended periods [15] [17].

Solubility Characteristics

Aqueous Solubility

Benzidine dihydrochloride exhibits significant solubility in water due to its ionic nature [15] [16] [17]. The water solubility is reported as 0.1-0.5 grams per 100 milliliters at 23.5 degrees Celsius [7] [11] [17]. An alternative measurement indicates solubility of 3770 milligrams per liter [17], which is consistent with the previously stated range.

The enhanced aqueous solubility compared to the parent benzidine compound results from the formation of the dihydrochloride salt [16] [17]. The presence of chloride ions facilitates dispersion in aqueous media through ionic interactions [16]. When dissolved in water, benzidine dihydrochloride forms acidic solutions due to the hydrolysis of the protonated amino groups [15] [17].

The compound readily dissolves in polar protic solvents beyond water, including ethanol [12] [15]. The solubility characteristics make it suitable for various analytical and synthetic applications requiring aqueous or polar solvent systems [15] [17].

Solubility ParameterValueConditionsReference
Water Solubility0.1-0.5 g/100 mL23.5°C [7] [11]
Water Solubility3770 mg/LStandard conditions [17]
pH of aqueous solution< 7.0Dilute solution [15]

Organic Solvent Solubility

Benzidine dihydrochloride demonstrates limited solubility in non-polar organic solvents, consistent with its ionic character [16] [17]. The compound shows preference for polar environments over non-polar organic systems [16]. This selectivity reflects the strong ionic interactions within the salt structure that favor polar solvents capable of solvating the ionic species [16].

The logarithm of the octanol-water partition coefficient is reported as 1.920, indicating moderate lipophilicity despite the ionic nature [17]. This value suggests some degree of organic solvent compatibility under specific conditions [17]. The compound exhibits solubility in alcoholic solvents, particularly ethanol, where the polar hydroxyl groups can interact with the ionic centers [12].

Research indicates that benzidine dihydrochloride has enhanced solubility in organic solvents containing polar functional groups [16] [17]. The solubility pattern reflects the need for solvents capable of stabilizing both the cationic benzidine moiety and the chloride anions through appropriate intermolecular interactions [16].

Crystalline Structure and Properties

Benzidine dihydrochloride crystallizes in multiple polymorphic forms, with detailed crystallographic studies revealing specific structural parameters [29] [30]. X-ray crystallographic analysis indicates that one polymorph crystallizes in the triclinic space group P-1 [30]. The unit cell parameters for this form include a = 6.5705 ± 0.0011 Ångströms, b = 7.6756 ± 0.0014 Ångströms, and c = 12.6098 ± 0.0018 Ångströms [30].

The unit cell angles are α = 85.165 ± 0.013 degrees, β = 76.785 ± 0.013 degrees, and γ = 73.868 ± 0.016 degrees [30]. The cell volume is calculated as 594.58 ± 0.18 cubic Ångströms [30]. These crystallographic measurements were obtained at 120 ± 2 Kelvin using molybdenum Kα radiation [30].

Alternative polymorphic forms have been identified with different space groups and unit cell parameters [29]. Research on substituted benzidine dihydrochloride derivatives reveals the structural consequences of molecular modifications on crystal packing [18] [29]. The crystalline structure demonstrates the influence of hydrogen bonding and ionic interactions in determining the solid-state arrangement [30] [31].

Crystallographic ParameterValueTemperatureReference
Space GroupP-1120 K [30]
Unit Cell Volume594.58 ± 0.18 Ų120 K [30]
Z (molecules per unit cell)2120 K [30]
Crystal SystemTriclinic120 K [30]

The crystal structure analysis reveals planarity considerations for the benzidine dihydrochloride molecule [30]. Studies on polymorphism demonstrate how different crystallization conditions can lead to distinct solid-state forms with varying physical properties [30] [31]. High-resolution X-ray diffraction studies have provided detailed insights into the molecular geometry and intermolecular interactions within the crystal lattice [31].

Vapor Pressure Characteristics

Benzidine dihydrochloride exhibits extremely low vapor pressure, consistent with its ionic nature and high melting point [17] [20]. The vapor pressure is reported as 4.38 × 10⁻⁶ millimeters of mercury under standard conditions [17]. This negligible vapor pressure indicates that the compound has minimal tendency to volatilize at room temperature [14] [17].

The low vapor pressure reflects the strong ionic interactions between the protonated benzidine cations and chloride anions [15] [17]. These electrostatic forces significantly reduce the tendency for molecules to escape from the solid phase into the vapor phase [15]. Safety documentation consistently reports negligible vapor pressure values for handling and storage considerations [14].

The Henry's Law constant for benzidine dihydrochloride is 5.17 × 10⁻¹¹ atmosphere-cubic meters per mole [17]. This extremely low value confirms minimal volatilization from aqueous solutions [17] [20]. The atmospheric hydroxyl radical rate constant is 1.54 × 10⁻¹⁰ cubic centimeters per molecule per second [17].

Chemical Reactivity Profile

Benzidine dihydrochloride functions as an acidic organic salt with characteristic reactivity patterns [15] [21]. The compound readily undergoes neutralization reactions with bases, generating heat during these acid-base interactions [15]. These neutralization reactions produce less heat than typical inorganic acids but follow similar thermodynamic principles [15].

The compound demonstrates reactivity toward oxidizing agents, forming deeply colored quinone-related derivatives [22] [27]. Peroxidase-catalyzed oxidation generates reactive electrophilic species that readily form adducts with phenolic and thiol compounds [27]. The oxidation proceeds through radical cation intermediates detectable by electron spin resonance spectroscopy [27].

Chemical stability studies indicate that benzidine dihydrochloride is incompatible with strong oxidizing agents [14] [15]. The compound shows sensitivity to prolonged exposure to light and air, which can promote oxidative degradation [15]. Metal cations, particularly iron, can catalyze oxidation reactions leading to the formation of colored products [21] [28].

Reactivity ParameterCharacteristicReference
Acid-Base BehaviorForms acidic solutions [15]
Oxidation SensitivityReacts with oxidizing agents [15] [27]
Light SensitivityDegrades upon prolonged exposure [15]
Metal Ion CatalysisIron promotes oxidation [21] [28]

The atmospheric fate modeling indicates rapid photooxidation with estimated half-lives ranging from 0.3 to 3.2 hours [28]. Environmental degradation studies show that the compound undergoes oxidation by naturally occurring metal cations with half-lives of approximately a few hours [28]. These reactivity patterns are important for understanding the compound's behavior in various chemical environments [21] [28].

Acid-Base Properties

Benzidine dihydrochloride exhibits pronounced acidic properties due to the protonation of both amino groups in the benzidine structure [15] [17]. The compound has a reported pKa dissociation constant of 4.95 [17]. This value indicates that the compound behaves as a moderately strong acid in aqueous solution [15] [17].

When dissolved in water, benzidine dihydrochloride produces solutions with pH values less than 7.0, confirming its acidic nature [15]. The acidic character results from the hydrolysis of the protonated amino groups, which can donate protons to the surrounding water molecules [15]. The compound forms stable solutions with moderate to high hydrogen ion concentrations [15].

The parent benzidine compound is described as dibasic with Ka values of 9.3 × 10⁻¹⁰ and 5.6 × 10⁻¹¹ for the deprotonated species [22]. In the dihydrochloride form, both amino groups are protonated, eliminating the basic character and creating the acidic salt [15] [22]. The acid-base equilibrium is shifted toward the protonated form due to the presence of excess hydrochloric acid [15].

Physical Description

Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992)

Melting Point

greater than 572 °F (NTP, 1992)

UNII

LVU06XHC39

Related CAS

92-87-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

531-85-1

Wikipedia

Benzidine dihydrochloride

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

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